L-Citrulline-d4

Description

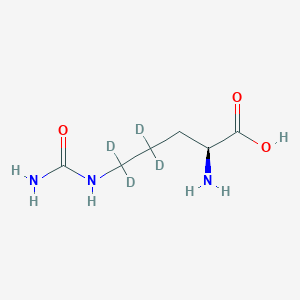

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13N3O3 |

|---|---|

Molecular Weight |

179.21 g/mol |

IUPAC Name |

(2S)-2-amino-5-(carbamoylamino)-4,4,5,5-tetradeuteriopentanoic acid |

InChI |

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,3D2 |

InChI Key |

RHGKLRLOHDJJDR-KKOAYFQZSA-N |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])NC(=O)N |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

What is L-Citrulline-d4 and its primary use in research?

For Immediate Release

This technical guide provides an in-depth overview of L-Citrulline-d4, a deuterated stable isotope of the amino acid L-Citrulline. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its primary applications in research, particularly as an internal standard in mass spectrometry-based quantification, and as a tracer in metabolic studies.

Core Concepts: Understanding this compound

This compound is a form of L-Citrulline where four hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes it chemically identical to its non-labeled counterpart but with a higher molecular weight. This key characteristic allows it to be distinguished by mass spectrometry, making it an invaluable tool in analytical chemistry and metabolic research.[1][2]

The primary application of this compound is as an internal standard for the accurate quantification of endogenous L-Citrulline in various biological matrices, including plasma, urine, and cell lysates.[1][3] Its use helps to correct for variations in sample preparation and instrument response, ensuring high precision and accuracy in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data for Analytical Methods

The use of this compound as an internal standard is crucial for reliable quantification of L-Citrulline. Below are key parameters for LC-MS/MS method development.

Table 1: Mass Spectrometry Parameters for L-Citrulline and Deuterated Analogs

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| L-Citrulline | 176 | 70 | Quantitation[4] |

| L-Citrulline | 176 | 113 | Confirmation[4] |

| This compound | 180 | 74 | Internal Standard[3][4] |

Table 2: Example Chromatographic Conditions for L-Citrulline Analysis

| Parameter | Value |

| Column | HILIC, 2.1 x 100 mm, 1.7 µm particles |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.45 mL/min |

| Retention Time | ~1.55 min |

Experimental Protocols

Protocol 1: Quantification of L-Citrulline in Plasma

This protocol outlines a typical workflow for the quantification of L-Citrulline in plasma samples using this compound as an internal standard.

1. Sample Preparation:

-

To 10 µL of plasma, add 50 µL of 0.1 M HCl.

-

Add 1 mL of a protein precipitation solution (Acetonitrile:Water 9:1 v/v) containing the internal standard, this compound, at a concentration of 0.2 mg/L.[4]

-

Vortex the mixture thoroughly.

-

Centrifuge at 16,000 x g for 5 minutes to pellet the precipitated proteins.[4]

-

Transfer the supernatant to an autosampler vial for analysis.

2. UPLC-MS/MS Analysis:

-

Inject 10 µL of the prepared sample onto the UPLC-MS/MS system.

-

Perform chromatographic separation using a HILIC column and a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

-

Detect L-Citrulline and this compound using multiple reaction monitoring (MRM) with the transitions specified in Table 1.

-

Set the cone voltage to 20.0 V and the collision energy to approximately 22 eV for the 176→70 transition and 22 eV for the 180→74 transition.[4]

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of L-Citrulline to this compound against the concentration of L-Citrulline standards.

-

Determine the concentration of L-Citrulline in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

Experimental Workflow for L-Citrulline Quantification

L-Citrulline in Metabolic Pathways

L-Citrulline is a key intermediate in two significant metabolic pathways: the Urea Cycle and the Nitric Oxide (NO) Synthesis Pathway. Stable isotope tracers like this compound are instrumental in studying the flux and kinetics of these pathways.

The Urea Cycle

The urea cycle is a vital metabolic pathway that converts toxic ammonia into urea for excretion. L-Citrulline is synthesized from ornithine and carbamoyl phosphate in the mitochondria and then transported to the cytosol to continue the cycle.

References

An In-depth Technical Guide to L-Citrulline-d4: Chemical Properties, Structure, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and structural properties of L-Citrulline-d4, a deuterated stable isotope-labeled amino acid. It details its role in key metabolic pathways, outlines experimental protocols for its quantification, and presents this information through structured data and visualizations to support advanced research and drug development applications.

Core Chemical Properties

This compound is the deuterium-labeled form of L-Citrulline, a non-proteinogenic α-amino acid.[][2][] As a stable isotope-labeled compound, it serves as an invaluable internal standard for quantitative analysis in various biological matrices by techniques such as mass spectrometry.[2] The incorporation of deuterium atoms results in a mass shift, allowing for its differentiation from the endogenous, unlabeled L-Citrulline.

Table 1: Quantitative Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉D₄N₃O₃ | [][2] |

| Molecular Weight | 179.21 g/mol | [][2][4][5] |

| CAS Number | 1217474-00-4 | [][2] |

| Appearance | White to Off-White/Pale Yellow Solid | [][2] |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥97% (CP) | |

| Solubility | Soluble in Water | [][2] |

| Melting Point | 216-218 °C (decomposes) | |

| Storage Temperature | -20°C | [][2] |

Chemical Structure and Identification

This compound is structurally identical to L-Citrulline, with the exception of four deuterium atoms replacing hydrogen atoms at the 4th and 5th positions of the pentanoic acid backbone. This specific labeling is reflected in its systematic IUPAC name.

-

IUPAC Name: (2S)-2-amino-5-(carbamoylamino)-4,4,5,5-tetradeuteriopentanoic acid.[]

-

Synonyms: L-Citrulline-4,4,5,5-d4.[]

-

InChI Key: RHGKLRLOHDJJDR-KKOAYFQZSA-N.[]

-

SMILES: [2H]C([2H])(C--INVALID-LINK--C(O)=O)C([2H])([2H])NC(N)=O.

The structure consists of an α-amino acid framework with a side chain terminating in a carbamoyl group.[] The deuterium labeling at the C4 and C5 positions provides a stable isotopic signature for mass spectrometric detection.

Metabolic Pathways and Biological Significance

While L-Citrulline is not incorporated into proteins during synthesis, it is a critical intermediate in several key metabolic pathways.[6][7][8][9] this compound, as a tracer or internal standard, is used to study the flux and regulation of these pathways.

3.1. The Urea Cycle In the liver, L-Citrulline is a central intermediate in the urea cycle, the primary pathway for the detoxification and excretion of ammonia.[8][10][11] It is synthesized from ornithine and carbamoyl phosphate and is subsequently converted to argininosuccinate.[8][9][10]

Figure 1. Simplified Urea Cycle Pathway.

3.2. Nitric Oxide (NO) Synthesis L-Citrulline is generated as a co-product when L-Arginine is converted to nitric oxide (NO) by nitric oxide synthase (NOS) enzymes.[][8][10] This pathway is fundamental for various physiological processes, including vasodilation and immune response.[][7] The produced L-Citrulline can be recycled back to L-Arginine, forming the Arginine-Citrulline-NO cycle.[7]

Figure 2. Nitric Oxide Synthesis and Recycling Pathway.

3.3. Intestinal-Renal Axis for Arginine Biosynthesis A significant portion of circulating L-Citrulline originates from its synthesis in the enterocytes of the small intestine, primarily from glutamine and glutamate.[6][7][12] This L-Citrulline is released into the bloodstream and transported to the kidneys, where it is efficiently converted into L-Arginine for systemic use.[6][7][12] This inter-organ pathway is crucial for de novo arginine synthesis.[7][11]

Figure 3. Intestinal-Renal Axis for Arginine Synthesis.

Experimental Protocols: Quantification by LC-MS/MS

This compound is commonly used as an internal standard for the accurate quantification of endogenous L-Citrulline in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

Objective: To determine the concentration of L-Citrulline in rat plasma using this compound as an internal standard.

4.1. Materials and Reagents

-

L-Citrulline standard (Merck)[14]

-

This compound (Internal Standard, IS) (Cambridge Isotope Laboratories, Inc.)[13]

-

Acetonitrile (ACN), ULC/MS grade (Biosolve BV)[14]

-

Formic Acid (FA) (Biosolve BV)[14]

-

Ultrapure water

-

Rat plasma samples

4.2. Sample Preparation

-

Thaw Samples: Thaw plasma samples, calibration standards, and quality control samples on ice.

-

Protein Precipitation: To a 20 µL aliquot of plasma, add 20 µL of the internal standard working solution (e.g., 1 µM this compound).[13][15]

-

Add 120 µL of ACN containing 0.5% acetic acid and 0.025% trifluoroacetic acid to precipitate proteins.[13][15]

-

Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute. Centrifuge at 10,000 x g for 20 minutes to pellet the precipitated proteins.[13]

-

Collect Supernatant: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[13][15]

4.3. LC-MS/MS Instrumentation and Conditions

-

LC System: UPLC or HPLC system capable of hydrophilic interaction liquid chromatography (HILIC).[13][14]

-

Column: Waters ACQUITY UPLC BEH Amide column (100×2.1mm, 1.7μm) or similar HILIC column.[16]

-

Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[17]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[17]

-

Flow Rate: 0.6 mL/min.[17]

-

Injection Volume: 10 µL.[17]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 4000 QTRAP) with a TurboIonSpray or ESI source.[17]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[17]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions for L-Citrulline and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| L-Citrulline | 176.0 | 70.0 | Quantifier |

| L-Citrulline | 176.0 | 113.0 | Qualifier |

| This compound (IS) | 180.2 | 74.1 | Quantifier |

Note: Exact m/z values may vary slightly based on instrument calibration and adduct formation. The values presented are based on published methodologies.[13][14][15]

4.4. Data Analysis A calibration curve is constructed by plotting the peak area ratio of the analyte (L-Citrulline) to the internal standard (this compound) against the known concentrations of the calibration standards. The concentration of L-Citrulline in the unknown samples is then determined by interpolating their peak area ratios from this curve.

Figure 4. Experimental Workflow for LC-MS/MS Quantification.

References

- 2. medchemexpress.com [medchemexpress.com]

- 4. Citrulline-d4 | C6H13N3O3 | CID 134817836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Citrulline (4,4,5,5-Dâ, 95%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. L-citrulline biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Citrulline - Wikipedia [en.wikipedia.org]

- 9. Citrulline | C6H13N3O3 | CID 9750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. superpathway of L-citrulline metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Metabolism of citrulline in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nvkc.nl [nvkc.nl]

- 15. Estimation of nitric oxide synthase activity via LC-MS/MS determination of 15N3-citrulline in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Certificate of Analysis for L-Citrulline-d4

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for L-Citrulline-d4. Understanding the CoA is critical for ensuring the quality, identity, and purity of isotopically labeled standards, which are essential for the accuracy and reproducibility of research in metabolomics, clinical mass spectrometry, and drug development.

Decoding the this compound Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a deuterated standard like this compound, the CoA provides crucial data on its identity, chemical purity, and isotopic enrichment.

Identification and General Properties

The first section of a CoA typically provides fundamental identification details for the compound.

| Parameter | Typical Specification | Significance |

| Chemical Name | L-Citrulline-4,4,5,5-d4 | Specifies the exact chemical entity and the position of the deuterium labels. |

| CAS Number | 1217474-00-4[1][2][3] | A unique numerical identifier assigned by the Chemical Abstracts Service. |

| Molecular Formula | C₆H₉D₄N₃O₃[2][3] | Denotes the elemental composition, explicitly showing the four deuterium atoms. |

| Molecular Weight | 179.21 g/mol [2][3] | The mass of one mole of the deuterated compound. |

| Appearance | White to off-white solid/powder[1][2] | A qualitative check for physical consistency and absence of gross contamination. |

| Melting Point | ~216-218 °C (decomposes)[1] | A physical constant used as an indicator of purity. |

Quantitative Analysis Data

This section contains the most critical data for researchers, quantifying the purity and isotopic labeling of the material.

| Parameter | Typical Specification | Significance |

| Chemical Purity (Assay) | ≥97% (CP - Chemical Purity)[1] | The percentage of the material that is the specified compound (this compound), determined by methods like HPLC or qNMR. |

| Isotopic Purity (Atom % D) | ≥98 atom % D[1] | Represents the percentage of the labeled positions that are occupied by deuterium.[4] |

| Isotopic Enrichment (Mass Shift) | M+4[1] | Confirms that the molecule contains four deuterium atoms, as its mass is 4 units higher than unlabeled L-Citrulline. |

It is crucial to distinguish between isotopic purity (or enrichment) and species abundance. An "atom % D" of 99% does not mean 99% of the molecules are the d4 species. It refers to the isotopic fraction at the labeled sites. The actual percentage of molecules that are precisely the CD₄ species can be calculated using binomial expansion.[4]

Experimental Protocols and Methodologies

The values reported on a CoA are derived from rigorous analytical testing. The following are detailed methodologies for the key experiments used to certify this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is used to separate this compound from any non-labeled L-Citrulline and other chemical impurities. Since amino acids like citrulline lack strong UV chromophores, pre-column derivatization is often required for UV detection.[5][6] Alternatively, mass spectrometry or other universal detectors can be used.

Objective: To quantify the chemical purity of the this compound sample.

Methodology:

-

Standard and Sample Preparation: A reference standard of L-Citrulline and the this compound test sample are accurately weighed and dissolved in a suitable solvent (e.g., water or a dilute buffer) to a known concentration.

-

Derivatization (if using UV detection): The sample and standard solutions are mixed with a derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethylchloroformate (FMOC-Cl) under specific pH conditions (e.g., borate buffer at pH 9.2) to form a UV-active derivative.[6][7]

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[7]

-

Mobile Phase: An isocratic or gradient elution may be used. A common mobile phase consists of a mixture of an organic solvent (like acetonitrile/methanol) and an aqueous buffer (like ammonium formate or phosphate buffer).[7][8]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.[7]

-

-

Detection:

-

UV Detection: If derivatized, detection is performed at the maximum absorbance wavelength of the derivative (e.g., 338 nm for OPA derivatives).[7]

-

Mass Spectrometry (LC-MS): The column eluent is directed to a mass spectrometer, which offers high specificity and sensitivity without derivatization.[5][8]

-

-

Quantification: The peak area of this compound in the sample chromatogram is compared to the peak area of the reference standard to calculate the purity, typically expressed as a percentage (%).

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is the definitive technique for confirming the mass of the molecule and determining the extent and success of the isotopic labeling.[9]

Objective: To confirm the mass shift (M+4) and calculate the isotopic purity (atom % D).

Methodology:

-

Sample Infusion/Injection: The sample is introduced into the mass spectrometer, either directly via an infusion pump or as the eluent from an HPLC system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like L-Citrulline, typically operating in positive ion mode.[9]

-

Mass Analysis: A high-resolution mass spectrometer (HR-MS) like a time-of-flight (TOF) or Orbitrap analyzer records a full-scan mass spectrum.

-

Data Analysis:

-

The spectrum is analyzed to find the isotopic cluster for L-Citrulline.

-

The mass of the unlabeled compound (M) and the labeled compound (M+4) are identified.

-

The relative intensities of the peaks corresponding to the unlabeled (M), partially labeled (M+1, M+2, M+3), and fully labeled (M+4) species are integrated.[9]

-

The isotopic enrichment is calculated based on the relative abundance of the M+4 ion compared to the other ions in the cluster.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

NMR spectroscopy is employed to confirm the chemical structure of the compound and, critically, to verify the specific positions of the deuterium labels.[9]

Objective: To confirm the molecular structure and the 4,4,5,5-d4 labeling pattern.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a deuterated solvent, typically Deuterium Oxide (D₂O), which is NMR-silent for ¹H NMR.

-

Data Acquisition: ¹H (Proton) and ¹³C (Carbon) NMR spectra are acquired.

-

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C4 and C5 positions of unlabeled L-Citrulline will be absent or significantly diminished. This directly confirms the location of the deuterium labels.

-

The remaining peaks in the spectrum must be consistent with the structure of the L-Citrulline molecule.

-

-

Spectral Analysis: The acquired spectrum is compared to a reference spectrum of unlabeled L-Citrulline.[11] The absence of specific proton signals confirms the site of deuteration, thus verifying the structural integrity and labeling pattern of the L-Citrulline-4,4,5,5-d4. Quantitative NMR (qNMR) can also be performed by adding an internal standard of known concentration to determine the chemical purity.[12]

Visualization of Workflows and Structures

Diagrams are essential for illustrating complex analytical workflows and molecular relationships.

Caption: Workflow for the generation of a Certificate of Analysis.

Caption: Relationship between L-Citrulline and this compound.

References

- 1. L-瓜氨酸-4,4,5,5-d4 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. L-瓜氨酸-4,4,5,5-d4 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. L-Citrulline (4,4,5,5-Dâ, 95%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reliable and simple analytical methods for determination of citrulline and metabolically related amino acids by liquid chromatography after derivatization: comparison between monolithic and core–shell columns - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. helixchrom.com [helixchrom.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-Citrulline(372-75-8) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

Navigating the Isotopic Landscape: A Technical Guide to the Enrichment and Purity of L-Citrulline-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of L-Citrulline-d4, a crucial stable isotope-labeled compound in biomedical research. This document details the analytical methodologies for quality control, presents typical specifications, and illustrates the key biochemical pathways where L-Citrulline plays a vital role.

Quantitative Data Summary

The isotopic enrichment and chemical purity of this compound are critical parameters that ensure the accuracy and reliability of experimental results. The following tables summarize the typical quantitative data for this compound available from commercial suppliers.

Table 1: Isotopic Enrichment of this compound

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry, NMR Spectroscopy |

| Deuterium Incorporation | 4 Deuterium Atoms | Mass Spectrometry |

Table 2: Chemical Purity of this compound

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 97% | HPLC, NMR Spectroscopy |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in water | Visual Inspection |

Experimental Protocols

Accurate determination of isotopic enrichment and chemical purity requires robust analytical methods. The following sections provide detailed experimental protocols that can be adapted for the quality control of this compound.

Determination of Isotopic Enrichment by Mass Spectrometry (LC-MS/MS)

This method provides a highly sensitive and accurate means of determining the isotopic enrichment of this compound by measuring the relative abundance of the deuterated and non-deuterated species.

Objective: To quantify the percentage of L-Citrulline molecules that are fully deuterated with four deuterium atoms.

Materials:

-

This compound sample

-

L-Citrulline reference standard

-

High-purity water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Analytical column (e.g., C18, HILIC)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in high-purity water at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the L-Citrulline reference standard in high-purity water to concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a working solution of the this compound sample by diluting the stock solution to a concentration within the calibration range.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of L-Citrulline from potential impurities.

-

Flow Rate: 0.2 - 0.5 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitor the following mass transitions (precursor ion -> product ion):

-

L-Citrulline (unlabeled): m/z 176 -> m/z 159

-

This compound: m/z 180 -> m/z 163

-

-

Optimize instrument parameters (e.g., collision energy, cone voltage) for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the unlabeled and deuterated L-Citrulline.

-

Calculate the isotopic enrichment using the following formula:

-

Isotopic Enrichment (%) = [Area(d4) / (Area(d4) + Area(d0))] * 100

-

-

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the chemical purity of the this compound sample by separating it from any non-deuterated or other chemical impurities.

Objective: To determine the percentage of this compound in the sample relative to other detectable impurities.

Materials:

-

This compound sample

-

L-Citrulline reference standard

-

High-purity water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer

-

HPLC system with a UV detector

-

Analytical column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.

-

Prepare a reference standard solution of L-Citrulline at the same concentration.

-

-

HPLC Analysis:

-

Mobile Phase: Isocratic or gradient mixture of phosphate buffer and acetonitrile. A typical starting point is 95:5 (v/v) buffer:acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Integrate the peak area of the main this compound peak and any impurity peaks.

-

Calculate the chemical purity using the area normalization method:

-

Chemical Purity (%) = [Area(this compound) / Total Area of all peaks] * 100

-

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the biochemical pathways involving L-Citrulline.

Caption: Workflow for Isotopic Enrichment Determination by LC-MS/MS.

Caption: Workflow for Chemical Purity Determination by HPLC.

Caption: L-Citrulline in the Nitric Oxide Synthesis Pathway.

Caption: The Role of L-Citrulline in the Urea Cycle.

The Role of L-Citrulline-d4 in Nitric Oxide Pathway Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of L-Citrulline-d4, a stable isotope-labeled form of L-Citrulline, in advancing our understanding of the nitric oxide (NO) signaling pathway. Given the critical involvement of NO in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses, precise methodologies for its study are paramount. This document details the application of this compound as an indispensable tool in this research, with a focus on its use in mass spectrometry-based techniques.

Introduction: The Nitric Oxide Pathway and the Significance of L-Citrulline

Nitric oxide (NO) is a transient gaseous signaling molecule endogenously synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). This enzymatic reaction produces L-citrulline as a co-product in a stoichiometric ratio to NO.[1][2][3] Consequently, the quantification of L-citrulline production serves as a reliable surrogate measure of NOS activity and NO synthesis.[3][4][5] However, as L-citrulline is also an intermediate in other metabolic pathways, such as the urea cycle, distinguishing NOS-derived L-citrulline is crucial for accurate assessment.[4] Stable isotope-labeled tracers, in conjunction with mass spectrometry, have emerged as the gold standard for this purpose.

This compound is a deuterated analog of L-Citrulline, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling renders it heavier than its endogenous counterpart, allowing for its distinct detection and quantification by mass spectrometry. While other labeled forms of L-arginine and L-citrulline (e.g., ¹⁵N-labeled) are often used as tracers to follow the metabolic fate of these amino acids in the NO pathway, this compound primarily serves as an ideal internal standard in these assays.[2][4] Its chemical and physical properties are nearly identical to endogenous L-citrulline, ensuring that it behaves similarly during sample preparation, chromatographic separation, and ionization. This co-elution and co-ionization allow for the correction of any sample loss or variability during the analytical process, leading to highly accurate and precise quantification of the analyte of interest.

Core Application: this compound as an Internal Standard in LC-MS/MS Analysis

The predominant application of this compound in nitric oxide pathway research is as an internal standard for the quantification of L-citrulline and its isotopologues by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4] This technique offers high sensitivity and specificity, enabling the simultaneous measurement of multiple analytes in complex biological matrices such as plasma, cell lysates, and tissue homogenates.[2]

The general workflow involves adding a known amount of this compound to the biological sample at the beginning of the sample preparation process. Following extraction and chromatographic separation, the analytes are ionized and detected by a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the endogenous L-citrulline (and any tracer-derived labeled citrulline) and the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte, referencing a calibration curve.

Signaling and Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involving L-Citrulline and the principle of using stable isotopes to trace nitric oxide synthesis.

References

- 1. Role of L-citrulline transport in nitric oxide synthesis in rat aortic smooth muscle cells activated with LPS and interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jst.go.jp [jst.go.jp]

- 4. Estimation of nitric oxide synthase activity via LC-MS/MS determination of 15N3-citrulline in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ukisotope.com [ukisotope.com]

Investigating Inborn Errors of Metabolism with L-Citrulline-d4: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the application of L-Citrulline-d4, a stable isotope-labeled internal standard, in the investigation of inborn errors of metabolism (IEM), with a particular focus on urea cycle disorders (UCDs). This document details the underlying principles, experimental protocols, data interpretation, and the role of this compound in both diagnostic and research settings.

Introduction to Inborn Errors of Metabolism and the Urea Cycle

Inborn errors of metabolism are a group of genetic disorders that result from defects in enzymes or transporters essential for metabolic pathways.[1] Urea cycle disorders are a prominent class of IEMs caused by deficiencies in the enzymes or transporters of the urea cycle, leading to the accumulation of toxic ammonia in the blood (hyperammonemia).[1][2] The urea cycle is a critical metabolic pathway that converts neurotoxic ammonia into urea for excretion.[3] L-citrulline is a key amino acid intermediate in this cycle.[1]

Accurate and timely diagnosis of UCDs is crucial to prevent severe neurological damage and mortality.[4] Newborn screening programs increasingly utilize tandem mass spectrometry (MS/MS) to detect abnormal metabolite levels, including citrulline, which can be indicative of specific UCDs.[5][6]

The Role of this compound in Metabolic Investigations

Stable isotope-labeled compounds are indispensable tools in modern metabolic research and diagnostics. This compound, a deuterated form of L-citrulline, serves two primary purposes:

-

Internal Standard for Quantitative Analysis: In quantitative mass spectrometry, an internal standard is a compound with similar physicochemical properties to the analyte of interest, added to a sample in a known concentration. This compound is an ideal internal standard for the quantification of endogenous L-citrulline due to its similar ionization efficiency and chromatographic behavior, while being distinguishable by its higher mass.[7][8] This allows for accurate and precise measurement of L-citrulline levels in biological matrices, correcting for variations in sample preparation and instrument response.[9]

-

Tracer for Metabolic Flux Analysis: As a stable isotope tracer, this compound can be introduced into a biological system to trace the metabolic fate of citrulline and quantify the flux through specific metabolic pathways, such as the urea cycle.[3][10] This provides a dynamic view of metabolic function, which is often more informative than static metabolite concentrations.

Quantitative Analysis of L-Citrulline using LC-MS/MS with this compound

The gold standard for the quantitative analysis of amino acids, including L-citrulline, in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and precision.

Experimental Protocol: Quantification of L-Citrulline in Plasma

This protocol provides a general framework for the analysis of L-citrulline in plasma samples. Optimization may be required based on the specific instrumentation and laboratory conditions.

3.1.1. Materials and Reagents

-

L-Citrulline

-

This compound (Internal Standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Plasma samples (patient and control)

-

Microcentrifuge tubes

-

Autosampler vials

3.1.2. Sample Preparation

-

Spiking with Internal Standard: To 50 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 10 µM in water).

-

Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each sample.

-

Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the retention of polar analytes like amino acids. A common choice is a silica-based column with a polar stationary phase.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the analytes.

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

3.1.4. Data Acquisition and Analysis

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for L-citrulline and this compound. These transitions should be optimized for the specific instrument.

-

L-Citrulline (example): Q1: 176.1 m/z -> Q3: 70.1 m/z

-

This compound (example): Q1: 180.1 m/z -> Q3: 74.1 m/z

-

-

Quantification: The concentration of L-citrulline in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of L-citrulline and a constant concentration of this compound.

Data Presentation: Quantitative Analysis Performance

The following tables summarize typical performance characteristics for the quantitative analysis of L-citrulline using LC-MS/MS with this compound as an internal standard.

| Parameter | Typical Value | Reference |

| Linearity Range | 1 - 200 µM | [9] |

| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 µM | [9][11] |

| Intra-assay Precision (%RSD) | < 5% | [9] |

| Inter-assay Precision (%RSD) | < 10% | [9] |

| Accuracy (% bias) | ± 15% | [9] |

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Citrulline | 176.1 | 70.1 | 15 |

| This compound | 180.1 | 74.1 | 15 |

Note: The exact m/z values and collision energies may vary depending on the instrument and should be optimized.

Metabolic Flux Analysis using this compound as a Tracer

Metabolic flux analysis provides a dynamic assessment of metabolic pathway activity. By administering this compound to a subject, the rate of its conversion to other metabolites, such as arginine, can be measured, providing a direct in vivo measure of urea cycle function.[10]

Experimental Protocol: In Vivo Urea Cycle Flux Measurement

This protocol outlines a general approach for a stable isotope tracer study to assess urea cycle flux. Such studies require strict medical supervision and ethical approval.

4.1.1. Study Design

-

Subject Recruitment: Recruit healthy control subjects and patients with suspected or confirmed UCDs.

-

Dietary Control: Subjects should be on a controlled diet for a period before the study to ensure metabolic steady-state.

-

Tracer Infusion: A primed-constant infusion of this compound is administered intravenously over several hours.

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion.

-

Sample Processing: Plasma is separated and stored at -80°C until analysis.

4.1.2. Sample Analysis

Plasma samples are analyzed by LC-MS/MS to determine the isotopic enrichment of L-citrulline and its downstream metabolites (e.g., L-arginine). Isotopic enrichment is the ratio of the labeled to unlabeled metabolite.

4.1.3. Flux Calculation

The rate of appearance (Ra) of metabolites and the rate of conversion of citrulline to arginine can be calculated using steady-state tracer kinetic equations.

Data Presentation: Representative Urea Cycle Flux Data

The following table presents hypothetical data illustrating how urea cycle flux, as measured by the conversion of a tracer, can differentiate between healthy controls and UCD patients.

| Group | Plasma Citrulline (µM) | Plasma Arginine (µM) | Rate of Citrulline to Arginine Conversion (µmol/kg/hr) |

| Healthy Controls (n=20) | 35 ± 8 | 85 ± 15 | 15.2 ± 3.5 |

| OTC Deficiency Patients (n=10) | < 10 | 40 ± 10 | 2.1 ± 0.8 |

| ASS Deficiency Patients (n=10) | > 200 | 50 ± 12 | 1.5 ± 0.6 |

Data are presented as mean ± standard deviation.

Visualizing Workflows and Pathways

Experimental Workflow for L-Citrulline Quantification

Caption: Workflow for L-Citrulline quantification in plasma.

Urea Cycle and the Role of L-Citrulline

Caption: The Urea Cycle pathway.

Conclusion

This compound is a critical tool for the accurate diagnosis and in-depth investigation of inborn errors of metabolism, particularly urea cycle disorders. Its use as an internal standard in LC-MS/MS methods ensures reliable quantification of endogenous L-citrulline, a key biomarker for several IEMs. Furthermore, as a stable isotope tracer, this compound enables the dynamic assessment of metabolic fluxes, offering valuable insights into disease pathophysiology and response to treatment. The methodologies outlined in this guide provide a foundation for researchers and clinicians to effectively utilize this compound in their work, ultimately contributing to improved outcomes for patients with these challenging genetic disorders.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. arcturusrx.com [arcturusrx.com]

- 3. Evaluation of Urea Cycle Activity by Metabolic Flux Analysis Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Newborn screening for proximal urea cycle disorders: Current evidence supporting recommendations for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Tandem mass spectrometry screening and genetic analysis of neonates with Urea cycle disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. In vivo urea cycle flux distinguishes and correlates with phenotypic severity in disorders of the urea cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

L-Citrulline-d4 applications in cardiometabolic disease research

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the core applications of L-Citrulline-d4, a stable isotope-labeled form of L-Citrulline, in the context of cardiometabolic disease research. The primary utility of this compound lies in its role as an internal standard for precise quantification of endogenous L-Citrulline and related metabolites via mass spectrometry. Furthermore, its application as a metabolic tracer holds significant potential for elucidating the dynamics of the nitric oxide (NO) pathway, which is often dysregulated in cardiometabolic disorders.

The Significance of L-Citrulline in Cardiometabolic Health

L-Citrulline, a non-proteinogenic amino acid, is a critical intermediate in the urea cycle and a key precursor for the endogenous synthesis of L-Arginine.[1] Unlike oral L-Arginine supplementation, which is subject to extensive first-pass metabolism in the gut and liver, L-Citrulline supplementation effectively bypasses this extraction.[2][3] This makes it a more efficient strategy for increasing systemic L-Arginine levels.[3][4] The elevated L-Arginine then serves as the substrate for nitric oxide synthase (NOS) enzymes to produce nitric oxide (NO), a vital signaling molecule in the cardiovascular system.[4][5]

Diminished NO bioavailability is a hallmark of endothelial dysfunction, a condition that precedes and contributes to the development of hypertension, atherosclerosis, and other cardiovascular diseases.[1][6] By boosting the L-Arginine pool, L-Citrulline supplementation enhances the activity of endothelial NOS (eNOS), leading to increased NO production.[3][[“]] This, in turn, promotes vasodilation, improves blood flow, and may exert protective effects on the vasculature.[6][[“]] Research has shown promise for L-Citrulline in lowering blood pressure, reducing arterial stiffness, and improving metabolic parameters, making it a molecule of high interest in cardiometabolic research.[2][6][8]

Core Application: Isotope Dilution Mass Spectrometry

The most prevalent application of this compound is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the accurate quantification of L-Citrulline, L-Arginine, and other related amino acids in biological matrices such as plasma, cells, and tissues.[9] This method is the gold standard for quantitative metabolomics due to its high precision and accuracy.

Experimental Protocol: Quantification of Plasma L-Citrulline using LC-MS/MS

This protocol represents a typical workflow for analyzing L-Citrulline using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 20 µL aliquot of plasma, add 20 µL of an internal standard working solution (containing a known concentration of this compound, e.g., 1 µM).[9]

-

Add 160 µL of a protein precipitation solvent, such as acetonitrile containing 0.5% acetic acid and 0.025% trifluoroacetic acid, to the mixture.[9]

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[9][10]

-

Carefully collect the supernatant for LC-MS/MS analysis.[9]

2. Liquid Chromatography (LC) Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 150 mm × 2.1 mm, 3 µm particle size) is commonly used for separating these polar amino acids.[9]

-

Mobile Phase A: Water with 0.1% formic acid.[11]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

-

Gradient: An isocratic or gradient elution may be used. A typical isocratic method involves 85% mobile phase B.[9] A gradient might start at 90% B, decrease to 55% B over 2.5 minutes, then wash and re-equilibrate.[11]

-

Injection Volume: 10 µL.[10]

3. Tandem Mass Spectrometry (MS/MS) Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect the parent-to-fragment ion transitions for both the analyte (L-Citrulline) and the internal standard (this compound).[9]

-

Data Analysis: The concentration of endogenous L-Citrulline is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled L-Citrulline.

Quantitative Data: Mass Spectrometry Parameters

The following table summarizes typical mass transitions and performance metrics for the quantification of L-Citrulline using a deuterated internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Intra-Assay Precision (RSD) | Typical Inter-Assay Accuracy | Citation |

| L-Citrulline | 176.1 | 70.1 / 113.1 | 1.0 - 5.0% | 89.9 - 106.9% | [10][11] |

| This compound | 180.1 | 74.0 | N/A | N/A | [9] |

| L-Citrulline-d7 | 183.1 | 74.0 | N/A | N/A | [11] |

Note: Specific mass transitions may vary slightly based on the deuteration pattern (e.g., d4 vs. d7) and instrument tuning.

Visualizing Pathways and Workflows

The L-Citrulline to Nitric Oxide Signaling Pathway

The conversion of L-Citrulline to L-Arginine is a critical step in sustaining NO production by eNOS, which is fundamental for vascular health.

Caption: L-Citrulline to Nitric Oxide (NO) signaling pathway in endothelial cells.

Experimental Workflow for Metabolic Tracing

This compound can be used as a tracer to measure the flux through the NO pathway. This workflow outlines the key steps in such an experiment.

Caption: Workflow for a metabolic tracer study using this compound.

Logical Framework: From Tracer to Cardiometabolic Insight

This diagram illustrates the conceptual link between administering this compound and the expected research outcomes in cardiometabolic disease.

Caption: Logical flow from this compound administration to research outcomes.

Application in Disease Models & Quantitative Findings

The use of this compound enables researchers to precisely measure changes in the L-Arginine/NO pathway in various disease states. For instance, studies on endothelial cells under hypoxic conditions—a model relevant to ischemic cardiovascular disease—demonstrate how L-Citrulline supplementation can directly impact NO production.

Quantitative Effects of L-Citrulline on Hypoxic Endothelial Cells

The table below summarizes findings from a study where L-Citrulline was added to cultured human pulmonary artery endothelial cells (PAECs) under hypoxic conditions. Such quantitative data forms the basis for designing more advanced tracer studies with this compound.

| Treatment Group (Hypoxic PAECs) | L-Citrulline Concentration | Outcome Measure | Result | Citation |

| Untreated Control | 0 mM | NO Production | Baseline | [12][13] |

| Low Dose | 0.1 mM | NO Production | Significantly increased vs. control | [12][13] |

| High Dose | 1.0 mM | NO Production | Significantly increased vs. control and 0.1 mM group | [12][13] |

| High Dose | 1.0 mM | Arginase Activity | Increased vs. control | [12][13] |

These results show a dose-dependent increase in NO production with L-Citrulline treatment.[12] However, they also highlight a potential confounding factor: at high concentrations, L-Citrulline may increase arginase activity, an enzyme that competes with eNOS for their common substrate, L-Arginine.[12][13] This is precisely the kind of complex metabolic cross-talk that this compound tracer studies are perfectly suited to unravel, by simultaneously measuring the flux of labeled arginine into both the NOS and arginase pathways.

Conclusion and Future Directions

This compound is an indispensable tool for robust cardiometabolic research. Its primary, well-established application as an internal standard ensures the accuracy of quantitative studies investigating the role of the L-Citrulline/L-Arginine axis in health and disease. Looking forward, the expanded use of this compound as a metabolic tracer will be crucial for moving beyond static concentration measurements. By enabling the dynamic assessment of metabolic flux, these techniques will provide deeper insights into the regulation of NO synthesis and help identify novel therapeutic strategies for a range of cardiometabolic disorders.

References

- 1. "L-citrulline supplementation: Impact on cardiometabolic health" by Timothy D. Allerton, David N. Proctor et al. [repository.lsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. l-Citrulline Supplementation: Impact on Cardiometabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute L-Citrulline Supplementation Increases Nitric Oxide Bioavailability but Not Inspiratory Muscle Oxygenation and Respiratory Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. consensus.app [consensus.app]

- 8. mdpi.com [mdpi.com]

- 9. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. nvkc.nl [nvkc.nl]

- 12. Impact of l‐citrulline on nitric oxide signaling and arginase activity in hypoxic human pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of l-citrulline on nitric oxide signaling and arginase activity in hypoxic human pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of L-Citrulline-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough understanding of the stability and optimal storage conditions for L-Citrulline-d4. Curated for researchers and professionals in drug development, this document outlines the intrinsic stability of the molecule, potential degradation pathways, and recommended analytical methodologies for stability assessment.

Core Stability Profile and Recommended Storage

This compound, an isotopically labeled form of the non-essential amino acid L-Citrulline, is a critical tool in various research applications, including metabolism studies and as an internal standard in mass spectrometry. To ensure the integrity and accuracy of experimental results, adherence to proper storage and handling protocols is paramount.

Based on manufacturer recommendations and scientific literature, the following storage conditions are advised to maintain the long-term stability of this compound in its solid, neat form.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: -20°CShort-term/In-use: Room temperature or 2-8°C | Lowering the temperature minimizes the rate of potential degradation reactions, ensuring the chemical integrity of the compound over time. |

| Light Exposure | Store in the dark or in an opaque, light-blocking container. | Protection from light, particularly UV radiation, is crucial to prevent photodegradation, especially for molecules with chromophores. |

| Moisture | Store in a dry environment, preferably in a desiccator. The container should be tightly sealed. | Minimizing exposure to moisture prevents hydrolysis and potential microbial growth, both of which can compromise the sample's purity. |

| In Solution | When in solution, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month to minimize degradation.[1] | Freezing solutions in single-use aliquots prevents repeated freeze-thaw cycles which can lead to degradation of the compound. |

Forced Degradation Studies: An Overview

Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and establishing the stability-indicating nature of analytical methods. According to the International Council for Harmonisation (ICH) guidelines, such studies are a critical component of drug development and substance characterization.[2][3] A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are representative of the actual degradation pathways without being overly complex.[2][4]

While specific quantitative forced degradation data for this compound is not extensively published, the following sections outline the expected degradation behavior based on the chemistry of L-Citrulline and general principles of amino acid stability.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting forced degradation studies on this compound.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial to separate and quantify the intact this compound from any potential degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is recommended.

Instrumentation and Conditions:

-

System: UPLC or HPLC system with UV or Mass Spectrometric (MS) detection.

-

Column: A C18 column (e.g., Zorbax Eclipse C18, Gemini C18) is suitable for separating polar compounds like amino acids.[5][6]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).[6]

-

Detection: UV detection at a low wavelength (e.g., ~210 nm) or, for higher specificity and sensitivity, tandem mass spectrometry (MS/MS) monitoring the specific mass transitions for this compound and its potential degradants.[7]

-

Flow Rate: Typically 0.5 - 1.0 mL/min for HPLC and 0.2 - 0.4 mL/min for UPLC.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.[5]

Forced Degradation Protocols

Sample Preparation:

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

Stress Conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Keep the mixture at room temperature and protect it from light.

-

Monitor the degradation at various time points (e.g., 2, 4, 8, 12, 24 hours).

-

Dilute the samples with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Place the solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

-

Analyze samples at different time intervals.

-

For degradation in solution, incubate the stock solution at an elevated temperature (e.g., 70°C) and analyze at various time points.

-

-

Photolytic Degradation:

-

Expose the solid this compound and its solution to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples at appropriate time intervals.

-

Signaling Pathways Involving L-Citrulline

Understanding the biological context of L-Citrulline is crucial for researchers. The following diagrams illustrate the key signaling pathways in which L-Citrulline plays a vital role.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. Stimulation by hydrogen peroxide of L-arginine metabolism to L-citrulline coupled with nitric oxide synthesis in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

L-Citrulline-d4: A Technical Guide for Studying Amino Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Citrulline, a non-proteinogenic amino acid, plays a pivotal role in several metabolic pathways, most notably the urea cycle and the nitric oxide (NO) cycle.[1][2] Its deuterated isotopologue, L-Citrulline-d4, serves as a powerful tool for researchers and drug development professionals to trace and quantify the dynamics of amino acid metabolism in vivo and in vitro. This stable isotope-labeled tracer allows for precise measurement of metabolic fluxes, providing critical insights into physiological and pathophysiological processes. This technical guide provides an in-depth overview of the application of this compound in metabolic research, including experimental protocols, data interpretation, and its role in drug development.

L-Citrulline is a key intermediate in the urea cycle, where it is synthesized from ornithine and carbamoyl phosphate. It is also a co-product of NO synthesis from L-arginine, a reaction catalyzed by nitric oxide synthase (NOS).[2] The administration of L-Citrulline has been shown to be more effective at increasing plasma L-arginine levels than L-arginine supplementation itself, as it bypasses hepatic first-pass metabolism.[3][4] This makes L-Citrulline a subject of interest for conditions associated with L-arginine deficiency and endothelial dysfunction.

This compound, with deuterium atoms incorporated at stable positions, can be distinguished from its endogenous counterpart by mass spectrometry. This enables researchers to track the metabolic fate of exogenously administered L-Citrulline, providing quantitative data on its conversion to L-arginine and its downstream effects on NO production and other metabolic pathways.

Metabolic Pathways Involving L-Citrulline

The metabolic journey of L-Citrulline is primarily centered around two crucial cycles: the Urea Cycle and the Nitric Oxide (NO) Synthesis Pathway.

Urea Cycle

In the urea cycle, which primarily occurs in the liver, L-Citrulline is an essential intermediate for the detoxification of ammonia. It is synthesized in the mitochondria from ornithine and carbamoyl phosphate and is then transported to the cytosol to continue the cycle.

Nitric Oxide (NO) Synthesis

L-Citrulline is a co-product of the conversion of L-Arginine to nitric oxide by nitric oxide synthase (NOS). This pathway is crucial for various physiological processes, including vasodilation, neurotransmission, and immune responses.

Experimental Protocols

The use of this compound as a metabolic tracer typically involves administration of the labeled compound, followed by the collection of biological samples and analysis by mass spectrometry to determine isotopic enrichment.

General Experimental Workflow

Detailed LC-MS/MS Protocol for this compound Analysis

This protocol is adapted from a method for the quantification of L-Citrulline and can be applied to this compound.

1. Sample Preparation (Plasma)

-

To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., L-Citrulline-d7).

-

Add 150 µL of 1% formic acid in acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a high percentage of mobile phase B, ramping down to a lower percentage to elute the polar analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Citrulline (unlabeled): Precursor ion (m/z) 176.1 -> Product ion (m/z) 159.1

-

This compound: Precursor ion (m/z) 180.1 -> Product ion (m/z) 163.1

-

L-Arginine (from this compound): Precursor ion (m/z) 179.1 -> Product ion (m/z) 74.1

-

-

Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites

| Parameter | This compound | L-Arginine-d4 |

| Cmax (µmol/L) | [Example Value] | [Example Value] |

| Tmax (h) | [Example Value] | [Example Value] |

| AUC (µmol·h/L) | [Example Value] | [Example Value] |

| Half-life (h) | [Example Value] | [Example Value] |

Table 2: Isotopic Enrichment of Amino Acids Following this compound Administration

| Time Point (h) | L-Citrulline (M+4/M+0) | L-Arginine (M+4/M+0) | L-Ornithine (M+4/M+0) |

| 0 | 0 | 0 | 0 |

| 1 | [Example Value] | [Example Value] | [Example Value] |

| 2 | [Example Value] | [Example Value] | [Example Value] |

| 4 | [Example Value] | [Example Value] | [Example Value] |

| 8 | [Example Value] | [Example Value] | [Example Value] |

Applications in Drug Development

This compound is a valuable tool in various stages of drug development, from preclinical research to clinical trials.

Preclinical Research

-

Mechanism of Action Studies: this compound can be used to investigate how a drug modulates amino acid metabolism. For example, a drug that enhances NOS activity would be expected to increase the conversion of L-Arginine-d4 (derived from this compound) to this compound.

-

Toxicity Studies: In preclinical toxicology studies, L-Citrulline has been explored as a potential biomarker for gastrointestinal toxicity.[5] A decrease in plasma L-Citrulline levels can indicate damage to enterocytes, the primary site of citrulline synthesis. The use of this compound could further refine these studies by distinguishing between changes in endogenous production and clearance.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Tracer studies with this compound can provide data to build more sophisticated PK/PD models that incorporate metabolic pathways, leading to a better understanding of a drug's overall effect on the body.

Clinical Development

-

Assessing Target Engagement: In clinical trials for drugs targeting enzymes in the urea or NO cycles, this compound can be used to confirm that the drug is hitting its intended target and modulating the metabolic pathway as expected.

-

Patient Stratification: Baseline differences in L-Citrulline metabolism, as measured by this compound tracing, could potentially be used to identify patient populations that are more likely to respond to a particular therapy.

Synthesis of this compound

While detailed, step-by-step synthesis protocols for this compound are not widely published in peer-reviewed literature, the general approach involves the deuteration of a suitable precursor. One common strategy for synthesizing L-Citrulline involves the carbamoylation of L-ornithine.[6] To produce this compound, a deuterated L-ornithine precursor would be required. The synthesis of deuterated amino acids can be achieved through various methods, including deuterium exchange reactions or by using deuterated starting materials in a multi-step synthesis. Commercially, this compound is available from several specialized chemical suppliers who employ proprietary synthesis methods.[7][8][9][10]

Conclusion

This compound is an indispensable tool for researchers and drug development professionals seeking to unravel the complexities of amino acid metabolism. Its ability to act as a tracer for the urea and nitric oxide cycles provides a quantitative means to assess metabolic fluxes and the impact of therapeutic interventions. While the availability of public data from this compound tracer studies is currently limited, the methodologies and potential applications outlined in this guide provide a solid foundation for its use in advancing our understanding of metabolic diseases and developing novel therapeutics. As mass spectrometry techniques continue to improve in sensitivity and resolution, the role of stable isotope tracers like this compound in metabolic research is poised to expand significantly.

References

- 1. Citrulline: pharmacological perspectives and its role as an emerging biomarker in future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. l-Citrulline Supplementation: Impact on Cardiometabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of citrulline as an arginine supplement: a clinical pharmacology review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. L-Citrulline (4,4,5,5-Dâ, 95%) - Cambridge Isotope Laboratories, DLM-6039-0.01 [isotope.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. L-Citrulline (4,4,5,5-Dâ, 95%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

The Indispensable Role of Deuterium-Labeled Standards in Quantitative Metabolomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Metabolomics, the comprehensive study of small molecules within a biological system, offers a real-time snapshot of physiological activity. However, the accurate and precise quantification of these metabolites is a significant analytical challenge. Variations in sample preparation, instrument performance, and matrix effects can introduce substantial error, masking true biological insights. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterium-labeled compounds, has become the gold standard for mitigating these issues and achieving reliable quantitative data in mass spectrometry-based metabolomics.[1][2]

Core Principles: Why Use Deuterium-Labeled Standards?

A deuterium-labeled internal standard is a version of an analyte where one or more hydrogen atoms (¹H) are replaced by its heavier, stable isotope, deuterium (²H). The ideal internal standard co-elutes chromatographically and behaves almost identically to its corresponding unlabeled (endogenous) analyte throughout the entire analytical workflow—from extraction to ionization in the mass spectrometer.[3][4] By adding a known quantity of the deuterated standard to a sample at the very beginning of the preparation process, it experiences the same potential for loss during extraction and the same matrix-induced signal suppression or enhancement during analysis.[4][5]

The mass spectrometer can distinguish between the analyte and the deuterated standard due to their mass difference. By calculating the ratio of the analyte's signal intensity to the standard's signal intensity, variations are normalized, leading to a highly accurate and precise measurement of the analyte's concentration.[6][7]

Key Advantages of Deuterium-Labeled Internal Standards

The primary significance of using these standards lies in their ability to correct for a variety of experimental inconsistencies:

-

Correction for Matrix Effects : The "matrix effect" is a major challenge in mass spectrometry, where co-eluting compounds from the biological sample (e.g., salts, lipids) interfere with the ionization of the target analyte, causing unpredictable signal suppression or enhancement.[8][9] Because a deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. This co-eluting behavior is optimal for correcting these interferences, which is crucial when comparing samples where the matrix composition can vary significantly (e.g., between different patients).[3][10]

-

Compensation for Sample Loss : During multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction, and derivatization, some amount of the analyte is inevitably lost. The deuterated standard, having been added at the start, is lost at the same rate. The final analyte/standard ratio therefore remains constant, correcting for these procedural losses.[2][11]

-

Improved Accuracy and Precision : By normalizing for the variables mentioned above, deuterium-labeled standards dramatically improve the accuracy (closeness to the true value) and precision (reproducibility) of quantification.[10] This is essential for identifying subtle metabolic changes that could be disease biomarkers or indicators of drug efficacy.[3]

-

Reliable Cross-Study and Cross-Laboratory Comparisons : Standardization with internal standards is critical for ensuring that data is comparable across different batches, different instruments, and even different laboratories, a key requirement for clinical and pharmaceutical applications.[2][11]

Quantitative Impact on Data Quality

The use of stable isotope-labeled internal standards provides a measurable improvement in analytical performance. The table below summarizes typical data quality metrics for a targeted metabolomics assay, comparing results with and without an internal standard.

| Parameter | Without Internal Standard | With Deuterium-Labeled Internal Standard | Significance |

| Precision (%RSD) | 15 - 30% | < 10% | Drastically improved reproducibility. |

| Accuracy (% Recovery) | 70 - 140% | 95 - 105% | Quantification is significantly closer to the true value. |

| Linearity (R²) | > 0.98 | > 0.995 | Stronger, more reliable correlation in the calibration curve. |

| Lower Limit of Quantification (LLOQ) | Higher | Lower | Enables the reliable measurement of low-abundance metabolites. |

| Data are representative values compiled from typical LC-MS/MS assay validation reports. |

Experimental Workflow and Protocols

A robust quantitative metabolomics workflow is essential for leveraging the benefits of deuterium-labeled standards. The process moves from sample preparation to data analysis, with the internal standard playing a key role at each stage.

References

- 1. benchchem.com [benchchem.com]

- 2. iroatech.com [iroatech.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Internal Standards in metabolomics - IsoLife [isolife.nl]

The Role of L-Citrulline-d4 in Protein Synthesis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While protein synthesis is a fundamental cellular process, its accurate study relies on precise methodologies to quantify the metabolic environment that governs its regulation. L-Citrulline, a non-proteinogenic amino acid, plays a pivotal role in various metabolic pathways that influence protein anabolism, primarily through its conversion to L-arginine, a precursor for nitric oxide (NO) and a modulator of key signaling cascades.[1][2] The stable isotope-labeled form, L-Citrulline-d4, has emerged as an indispensable tool not for the direct measurement of protein synthesis, but for the highly accurate quantification of L-Citrulline and related metabolites in biological samples. This technical guide provides an in-depth overview of the function of this compound in protein synthesis studies, focusing on its application as an internal standard in mass spectrometry-based methods, and outlines detailed experimental protocols and the signaling pathways it helps to elucidate.

Core Function of this compound: An Internal Standard for Quantitative Analysis